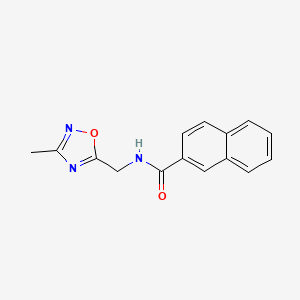

N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-2-naphthamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound "N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-2-naphthamide" is a derivative of the 1,3,4-oxadiazole class, which is known for its diverse biological activities and applications in material science. The 1,3,4-oxadiazole ring is a five-membered heterocycle containing two carbon atoms, two nitrogen atoms, and one oxygen atom. This moiety, when combined with a naphthyl group, can exhibit interesting photophysical properties and potential biological activities .

Synthesis Analysis

The synthesis of 1,3,4-oxadiazole derivatives typically involves the reaction of hydrazides with carboxylic acids or their derivatives in the presence of dehydrating agents. For instance, 2-((naphthalen-1-yl)methyl)-5-substituted-1,3,4-oxadiazole derivatives were synthesized by refluxing naphthyl acetic acid hydrazide with substituted aromatic acids in the presence of phosphorous oxychloride . Similarly, 2-(β-Naphthoxymethyl)-5-aryl-1,3,4-oxadiazoles were prepared from hydrazide, which was converted with acyl chloride in ethanol into N-substituted hydrazide, followed by treatment with phosphorous oxychloride .

Molecular Structure Analysis

The molecular structure of 1,3,4-oxadiazole derivatives is characterized by the presence of the oxadiazole ring, which can influence the electronic properties of the molecule. For example, a detailed analysis of the molecular orbitals in the UV-spectra of a related compound, N-(hexyl)-N-(5-(3-hydroxynaphthyl-2-yl)-1,3,4-oxadiazol-2-yl)amine, was conducted using TD-DFT methods, revealing the influence of the oxadiazole ring on the electronic transitions .

Chemical Reactions Analysis

The 1,3,4-oxadiazole ring can participate in various chemical reactions, often involving the nitrogen atoms. The oxadiazole derivatives can undergo cyclodehydration to form poly(1,3,4-oxadiazole)s and poly(amide-1,3,4-oxadiazole)s, which exhibit high thermal stability and good mechanical strength . Additionally, the oxadiazole ring can interact with other functional groups in the molecule, affecting the overall reactivity and properties of the compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,3,4-oxadiazole derivatives are influenced by the substituents attached to the oxadiazole ring. These compounds generally exhibit good solubility in polar organic solvents and can form transparent, flexible films . The thermal properties are notable, with glass-transition temperatures (Tgs) and thermal degradation temperatures indicating high thermal stability . The photophysical properties, such as UV absorption and fluorescence, are also significant, as demonstrated by the solvatochromic analysis of related compounds .

Scientific Research Applications

Anticonvulsant Activity

Compounds structurally related to N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-2-naphthamide have been designed and synthesized to explore their anticonvulsant activities. These novel semicarbazones and 1,3,4-oxadiazoles are based on pharmacophoric models indicating that certain structural requirements are necessary for anticonvulsant activity. Studies using models like maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole (scPTZ) validated the importance of a pharmacophoric model with four binding sites for anticonvulsant effectiveness (Rajak et al., 2010).

Anticancer Evaluation

The synthesis, characterization, and anticancer evaluation of 2-(naphthalen-ylmethyl/naphthalen-2-yloxymethyl)-1-[5-(substituted phenyl)-[1,3,4]oxadiazol-2-ylmethyl]-1H-benzimidazole compounds have shown activity against various cancer cell lines. Specifically, compounds were tested for their in vitro anticancer potential across different cancer cell lines, revealing that certain derivatives exhibited notable activity, particularly against breast cancer cell lines (Salahuddin et al., 2014).

Antiviral Activities

New 1,3,4-oxadiazole derivatives have been synthesized and evaluated for their antiviral activities. These compounds displayed varying degrees of activity against HCV and HIV viruses, illustrating the potential of such molecules in antiviral therapy. The research highlights the diverse antiviral capabilities of these derivatives, indicating their potential utility in combating viral infections (El‐Sayed et al., 2010).

Antimicrobial Activities

Studies on new substituted 1,3,4-oxadiazole derivatives bearing a naphthalene moiety have been conducted to evaluate their antimicrobial properties. These compounds have shown significant activity against a variety of bacterial strains, demonstrating their potential as effective antimicrobial agents. The synthesis of these derivatives and their tested activities suggest a promising avenue for the development of new antimicrobial therapies (Mayekar et al., 2010).

Mechanism of Action

Target of Action

Compounds with a 1,2,4-oxadiazole skeleton have been recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy .

Mode of Action

It’s known that the 1,2,4-oxadiazole ring is a well-known pharmacophore, which is frequently encountered in active pharmaceutical ingredients . The intramolecular hydrogen bonding between the N atom of the oxadiazole moiety and the NH2 group has been revealed , which might play a role in its interaction with its targets.

Biochemical Pathways

1,2,4-oxadiazole derivatives have been found to be involved in various therapeutic areas, including cancer therapy .

Result of Action

Compounds with a 1,2,4-oxadiazole skeleton have been recognized for their various therapeutic effects .

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]naphthalene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O2/c1-10-17-14(20-18-10)9-16-15(19)13-7-6-11-4-2-3-5-12(11)8-13/h2-8H,9H2,1H3,(H,16,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPNGQJZCSGVHOG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)CNC(=O)C2=CC3=CC=CC=C3C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(2,6-Dichlorophenyl)methylsulfanyl]-4-ethyl-5-(2-methylsulfanylphenyl)-1,2,4-triazole](/img/structure/B2522164.png)

![N-[2-[(2,2-Dichloroacetyl)amino]ethyl]-4-(dimethylamino)benzamide](/img/structure/B2522165.png)

![2-[(3-Chloro-2-fluorobenzyl)thio]-5-(trifluoromethyl)pyridine](/img/structure/B2522168.png)

![1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(2-methyl-5-nitrophenyl)urea](/img/structure/B2522169.png)

![(E)-4-(N,N-diethylsulfamoyl)-N-(7-methyl-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6(7H)-ylidene)benzamide](/img/structure/B2522180.png)

![2-[(4-hydroxy-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2522181.png)

![2-[(1,3-dimethyl-1H-pyrazol-4-yl)methoxy]aniline](/img/structure/B2522183.png)